molecular formula C15H14FN3O3S B2677012 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide CAS No. 905687-46-9

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide

Cat. No. B2677012
CAS RN: 905687-46-9
M. Wt: 335.35
InChI Key: PMHCAHGNVZJJHQ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative. Sulfonamides are a significant class of organosulfur compounds with the general formula RSO2NH2. They are widely used in medicinal chemistry and have a broad spectrum of pharmacological activities .


Molecular Structure Analysis

The molecular structure of “N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide” would likely consist of a pyridine ring attached to a sulfonamide group, with a fluorophenyl group and a 5-oxopyrrolidin-3-yl group also attached to the nitrogen of the sulfonamide .


Chemical Reactions Analysis

Sulfonamides, including “N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide”, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide” would depend on its specific molecular structure. Sulfonamides are generally solid at room temperature, and their solubility in water varies .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that it exhibits binding affinity to the human estrogen alpha receptor (ERα), comparable to 4-OHT (a native ligand). This property makes it a promising candidate for breast cancer therapy .

Antifungal Properties

While not directly related to breast cancer, the compound’s structure and fluorination suggest potential antifungal activity. Further investigations could explore its effectiveness against fungal pathogens, especially considering the stability conferred by the C-F bond .

Antimicrobial Applications

Pyrazole derivatives, including this compound, have been studied for their antimicrobial properties. Investigating its effects against bacterial strains (e.g., S. aureus, E. coli) and fungi (e.g., A. niger, P. rubrum) could provide valuable insights .

Anti-Inflammatory Potential

Pyrazoles are known for their anti-inflammatory properties. Although specific data on this compound’s anti-inflammatory effects are scarce, it’s worth exploring its potential in modulating inflammatory pathways .

Antioxidant Activity

Given the presence of the pyrazole moiety, investigating its antioxidant capacity could be beneficial. Antioxidants play a crucial role in protecting cells from oxidative stress and associated diseases .

Cytotoxicity Studies

Assessing the cytotoxicity of this compound against cancer cell lines (including breast cancer) would provide valuable information. Previous studies have highlighted pyrazole derivatives’ cytotoxic effects .

Mechanism of Action

The mechanism of action of sulfonamides is typically through the inhibition of bacterial synthesis of folic acid, which is crucial for the synthesis of nucleic acids and proteins .

Safety and Hazards

Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals. They should be handled with care to avoid exposure .

Future Directions

Sulfonamides and their derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new sulfonamide derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c16-11-3-5-13(6-4-11)19-10-12(8-15(19)20)18-23(21,22)14-2-1-7-17-9-14/h1-7,9,12,18H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHCAHGNVZJJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide

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